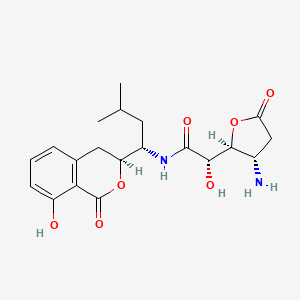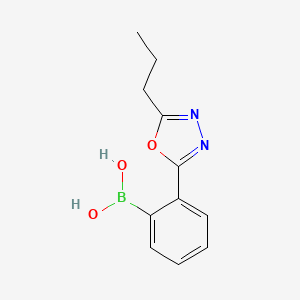
2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound features a 1,3,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclodehydration of diacylhydrazines with reagents such as sulfuric acid, thionyl chloride, or polyphosphoric acid . The boronic acid group can be introduced via borylation reactions using iridium or palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit proteases by forming reversible covalent bonds with the active site serine residue . The 1,3,4-oxadiazole ring can also interact with nucleic acids and proteins, contributing to its biological activity .
Comparison with Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
Comparison: Compared to its analogs, 2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has a unique propyl group that can influence its reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H13BN2O3 |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
[2-(5-propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-2-5-10-13-14-11(17-10)8-6-3-4-7-9(8)12(15)16/h3-4,6-7,15-16H,2,5H2,1H3 |
InChI Key |
FVVOSNQSOYPWRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN=C(O2)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


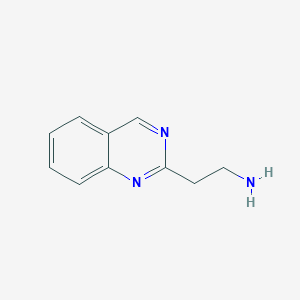
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
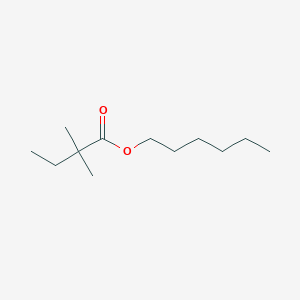

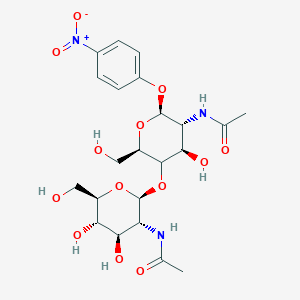

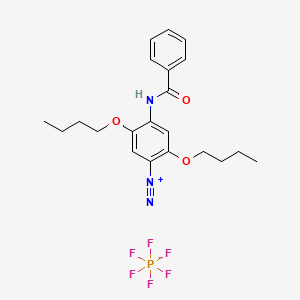
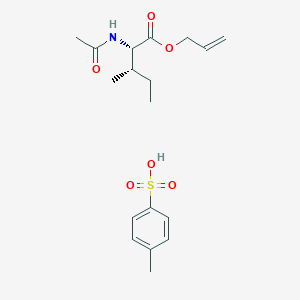

![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
